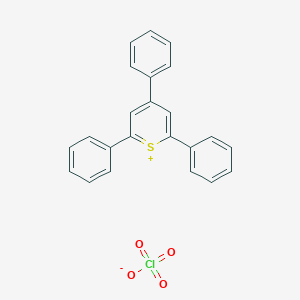

2,4,6-Triphenylthiopyrylium perchlorate

Übersicht

Beschreibung

2,4,6-Triphenylthiopyrylium perchlorate is an organic compound with the molecular formula C23H17ClO4S.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenylthiopyrylium perchlorate typically involves the reaction of thiopyrylium salts with triphenylmethane derivatives under controlled conditions. One common method includes the use of perchloric acid as a reagent to facilitate the formation of the perchlorate salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for experimental purposes. The synthesis process requires precise control of reaction conditions to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4,6-Triphenylthiopyrylium perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic nature of the compound allows for substitution reactions, where functional groups can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiopyrylium derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Research

- Reagent in Organic Synthesis : 2,4,6-Triphenylthiopyrylium perchlorate serves as a key reagent in synthesizing various organic compounds. Its ability to undergo substitution reactions with heterocyclic amines leads to the formation of quaternary pyridinium salts.

- Photochemical Applications : The compound is utilized in photochemical reactions due to its strong absorption characteristics. It shows two significant absorption peaks at 355 nm and 405 nm in acetonitrile, making it suitable for studies involving light-induced reactions .

Biological Studies

- Potential Biological Activity : Research is ongoing into the biological activities of derivatives of this compound. While specific applications are still under investigation, preliminary studies suggest potential uses in medicinal chemistry.

Industrial Applications

- Dyes and Pigments : Due to its vibrant color, this compound is employed in producing dyes and pigments for various materials. The stability provided by the perchlorate ion enhances its utility in industrial formulations.

Case Studies

Wirkmechanismus

The mechanism of action of 2,4,6-Triphenylthiopyrylium perchlorate involves its ability to interact with molecular targets through electron transfer processes. The compound’s aromatic structure allows it to participate in various chemical reactions, influencing the pathways and outcomes of these interactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4,6-Triphenylpyrylium tetrafluoroborate: Similar in structure but with different anionic components.

2,4,6-Triphenylpyrylium fluoroborate: Another related compound with distinct properties.

Uniqueness

2,4,6-Triphenylthiopyrylium perchlorate is unique due to its specific perchlorate anion, which influences its reactivity and applications. The presence of the thiopyrylium core also imparts distinct photochemical and electronic properties, making it valuable for specialized research and industrial applications .

Biologische Aktivität

2,4,6-Triphenylthiopyrylium perchlorate is a compound of significant interest in the field of organic chemistry and medicinal research. This compound belongs to the class of thiopyrylium salts and exhibits unique structural properties that contribute to its biological activity. Understanding its interactions at the molecular level can open avenues for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a six-membered ring containing sulfur, which influences its electronic properties and reactivity. The presence of three phenyl groups enhances its stability and solubility in organic solvents.

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can act as an electrophile due to the electron-deficient nature of the thiopyrylium ring. This property allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

Key Mechanisms:

- Enzyme Inhibition : Studies have shown that thiopyrylium salts can inhibit specific enzyme activities by binding to active sites or altering receptor signaling pathways.

- Radical Formation : The compound can generate N-centered radicals under photochemical conditions, which may lead to oxidative stress in cells, thereby influencing cellular processes .

- Photochemical Applications : Its ability to absorb light and participate in photochemical reactions makes it a candidate for further exploration in photodynamic therapy .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Antioxidant Activity : Research has indicated potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases .

- Antimicrobial Effects : Preliminary data suggest that derivatives of this compound may exhibit antimicrobial properties against certain pathogens, warranting further investigation into its therapeutic applications.

- Cytotoxicity Studies : In vitro studies have demonstrated varying levels of cytotoxicity against cancer cell lines, indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,4,6-Trimethylthiopyrylium Perchlorate | Methyl groups instead of phenyl groups | Lower reactivity compared to triphenyl derivative |

| 2-Aminothiopyrylium Perchlorate | Contains amino group | Enhanced interaction with biological targets |

| Triphenylpyridine | Triphenyl group attached directly to pyridine | Less reactive; primarily used in dye synthesis |

Case Studies

Several case studies have been documented that provide insights into the biological activity of this compound:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit acetylcholinesterase activity in vitro, suggesting potential applications in treating neurodegenerative diseases.

- Photodynamic Therapy Research : Another investigation explored its use in photodynamic therapy for cancer treatment, where it showed promise in selectively targeting cancer cells while sparing healthy tissues .

Eigenschaften

IUPAC Name |

2,4,6-triphenylthiopyrylium;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17S.ClHO4/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMORFUEIWNPCP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=[S+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.